An In-depth Technical Guide to the Mode of Action of Kresoxim-methyl on Fungal Mitochondria
An In-depth Technical Guide to the Mode of Action of Kresoxim-methyl on Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, synthetic analogs of naturally occurring antifungal compounds.[1] Its fungicidal activity stems from the potent inhibition of mitochondrial respiration, a fundamental process for cellular energy production in fungi.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which Kresoxim-methyl disrupts fungal mitochondrial function, leading to cell death. It delves into the specific interaction with the cytochrome bc1 complex, the consequential impact on the electron transport chain and ATP synthesis, and the downstream cellular effects. This document also presents quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the key pathways and experimental workflows.
Introduction to Kresoxim-methyl and Strobilurin Fungicides
Kresoxim-methyl is a synthetic fungicide derived from the natural antifungal compound strobilurin A, which is produced by the wood-decaying fungus Strobilurus tenacellus.[1] Strobilurins, and their synthetic derivatives, are classified as Quinone outside Inhibitors (QoIs) due to their specific mode of action.[1][4] They represent a significant class of agricultural fungicides, widely used to control a broad spectrum of fungal diseases in various crops.[1] The efficacy of Kresoxim-methyl is attributed to its ability to be absorbed into the plant's cuticle, providing long-lasting, preventative, and curative activity against fungal pathogens.[5]
The Primary Target: The Fungal Mitochondrial Electron Transport Chain
The primary target of Kresoxim-methyl is the mitochondrial electron transport chain (ETC), the central hub of cellular respiration and energy production in fungi. The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. Through a series of redox reactions, these complexes facilitate the transfer of electrons from NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that drives the synthesis of ATP by ATP synthase (Complex V).
Molecular Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Kresoxim-methyl exerts its fungicidal effect by specifically targeting and inhibiting the cytochrome bc1 complex , also known as Complex III , a critical component of the ETC.[6][7]
Binding to the Qo Site
The cytochrome bc1 complex contains two distinct binding sites for its substrate, ubiquinone: the Qo (quinone-oxidizing) site and the Qi (quinone-reducing) site. Kresoxim-methyl binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding action physically obstructs the docking of ubiquinol (the reduced form of ubiquinone), thereby preventing the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[7]
Disruption of the Q-cycle and Electron Flow
The inhibition of the Qo site by Kresoxim-methyl effectively blocks the Q-cycle, a process that facilitates the transfer of electrons through the cytochrome bc1 complex and contributes to the proton gradient. This blockage halts the flow of electrons from Complex III to Complex IV (cytochrome c oxidase), bringing the entire electron transport chain to a standstill.
Collapse of the Proton Gradient and Inhibition of ATP Synthesis
The cessation of electron transport due to Kresoxim-methyl's action prevents the further pumping of protons across the inner mitochondrial membrane. This leads to the dissipation of the proton-motive force, the electrochemical gradient essential for ATP synthesis. Consequently, the production of ATP by ATP synthase is severely inhibited, depriving the fungal cell of its primary energy source.[2] This energy crisis ultimately leads to the cessation of essential cellular processes and cell death.[7]
Quantitative Data: Efficacy of Kresoxim-methyl
The efficacy of Kresoxim-methyl varies among different fungal species. The following table summarizes the 50% effective concentration (EC50) or 50% effective dose (ED50) values for Kresoxim-methyl against a range of phytopathogenic fungi.
| Fungal Species | Disease | EC50 / ED50 (µg/mL) | Reference |
| Venturia inaequalis | Apple Scab | 0.014 | [2] |
| Phytophthora infestans | Late Blight of Tomato | >2.5, <5 (at 10 ppm, >50% inhibition) | [8] |
| Botrytis cinerea | Grey Mould | 0.26 (average for isolates from a treated greenhouse) | |
| Mycosphaerella fijiensis | Black Sigatoka of Banana | Not explicitly found for Kresoxim-methyl, but resistance to QoIs is documented. | [9] |
| Puccinia triticina | Wheat Leaf Rust | Not explicitly found, but QoIs are used for control. | [10] |
| Ustilago maydis | Corn Smut | Data not available | |
| Fusarium graminearum | Fusarium Head Blight | Data not available |
Note: EC50 and ED50 values can vary depending on the specific isolate, experimental conditions, and assay method.
Signaling Pathways and Cellular Responses to Kresoxim-methyl-Induced Mitochondrial Dysfunction
The disruption of mitochondrial function by Kresoxim-methyl triggers a cascade of cellular stress responses and activates specific signaling pathways as the fungus attempts to cope with the energy crisis and oxidative stress.
The Hog1 Pathway and Oxidative Stress
Mitochondrial respiratory chain inhibition can lead to the production of reactive oxygen species (ROS). The High Osmolarity Glycerol (Hog1) MAP kinase pathway is a key signaling cascade involved in the fungal response to various stresses, including oxidative stress. Upon activation by upstream sensors that detect cellular stress, a phosphorylation cascade leads to the activation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus and regulates the expression of genes involved in stress adaptation, including those encoding antioxidant enzymes.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Multifactorial Role of Mitochondria in Echinocandin Tolerance Revealed by Transcriptome Analysis of Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
